4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride
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Overview
Description
4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a trifluoroethyl group attached to a piperazine ring, further connected to a benzoic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-(2,2,2-trifluoroethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps include crystallization and filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The piperazine ring plays a crucial role in its interaction with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-((4-(2,2,2-Trifluoroethyl)piperazin-1-yl)methyl)benzoic acid dihydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity, making it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C14H19Cl2F3N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C14H17F3N2O2.2ClH/c15-14(16,17)10-19-7-5-18(6-8-19)9-11-1-3-12(4-2-11)13(20)21;;/h1-4H,5-10H2,(H,20,21);2*1H |
InChI Key |
RKDCSWVYYGOWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)CC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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